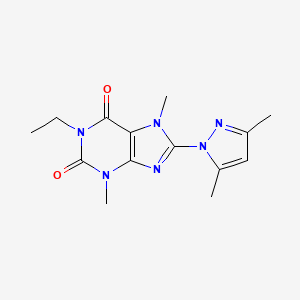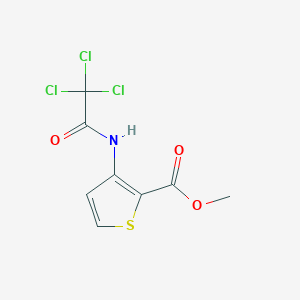![molecular formula C12H15NO3 B2881086 N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361638-48-2](/img/structure/B2881086.png)
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide, also known as MMMP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the propenamide family and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have antioxidant properties and to be a potent inhibitor of the growth of various types of bacteria. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been shown to have an effect on the immune system, although the exact mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is that it has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide. One area of interest is the development of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide and its effects on the immune system. Finally, there is potential for the development of new derivatives of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide with improved activity and specificity for certain biological targets.
Synthesemethoden
The synthesis of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide, which can then be purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for a range of diseases. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. Additionally, N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-5-6-11(16-3)9(7-10)8-15-2/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAKJTXIYIBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

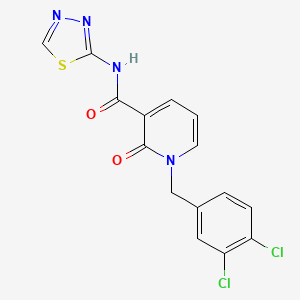
![2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
![4-Ethyl-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2881007.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881008.png)
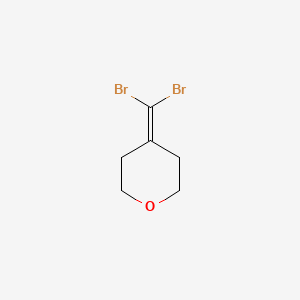
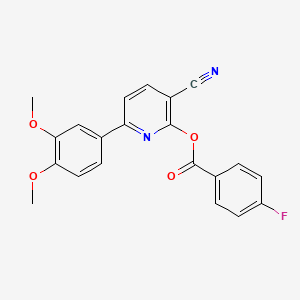
![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)
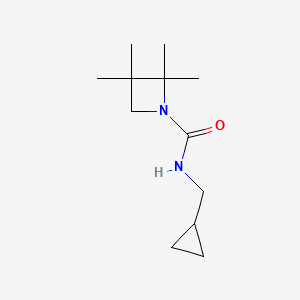
![3-(3-Chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2881018.png)
![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)
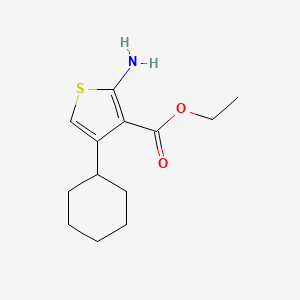
![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)
